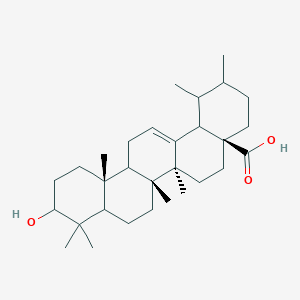
Prunol;Urson;Malol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is naturally found in the epicuticular waxes of apples and widely distributed in the peels of various fruits, herbs, and spices such as rosemary and thyme . This compound has garnered significant attention due to its potential biochemical effects and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Prunol can be synthesized through various chemical routes. One common method involves the extraction from natural sources such as apple peels, rosemary, and thyme . The extraction process typically involves solvent extraction followed by purification steps like crystallization or chromatography.
Industrial Production Methods
Industrial production of Prunol often involves large-scale extraction from plant materials. The process includes grinding the plant material, solvent extraction, and subsequent purification to isolate the compound . Advanced techniques like supercritical fluid extraction may also be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Prunol undergoes several types of chemical reactions, including:
Oxidation: Prunol can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert Prunol into its reduced forms.
Substitution: Various substitution reactions can occur, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as halogens and alkylating agents are commonly employed.
Major Products Formed
Scientific Research Applications
Prunol has a wide range of scientific research applications:
Chemistry: Used as a starting material for the synthesis of more potent bioactive derivatives.
Biology: Studied for its potential effects on cell proliferation and apoptosis.
Medicine: Investigated for its anti-tumor, anti-inflammatory, and antioxidant properties.
Industry: Utilized in cosmetic formulations for its skin barrier function and anti-aging effects.
Mechanism of Action
Prunol exerts its effects through various molecular targets and pathways:
Inhibition of STAT3 Activation: Prunol inhibits the STAT3 activation pathway, reducing cancer cell proliferation.
Induction of Apoptosis: It induces apoptosis in cancer cells by downregulating B-cell lymphoma 2 (Bcl-2) and upregulating Bcl-2-associated X protein.
AMPKα Phosphorylation: Prunol induces phosphorylation of AMP-activated protein kinase alpha (AMPKα), affecting metabolic pathways.
Comparison with Similar Compounds
Prunol is structurally related to other pentacyclic triterpenoids such as oleanolic acid and betulinic acid . Compared to these compounds, Prunol has unique properties, including its specific molecular targets and pathways, making it a valuable compound for various applications.
Similar Compounds
Oleanolic Acid: Another pentacyclic triterpenoid with similar anti-inflammatory and anti-tumor properties.
Betulinic Acid: Known for its anti-cancer and anti-HIV activities.
Prunol’s unique combination of biochemical effects and applications makes it a compound of significant interest in scientific research and industry.
Properties
Molecular Formula |
C30H48O3 |
|---|---|
Molecular Weight |
456.7 g/mol |
IUPAC Name |
(4aS,6aS,6bR,12aR)-10-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid |
InChI |
InChI=1S/C30H48O3/c1-18-10-15-30(25(32)33)17-16-28(6)20(24(30)19(18)2)8-9-22-27(5)13-12-23(31)26(3,4)21(27)11-14-29(22,28)7/h8,18-19,21-24,31H,9-17H2,1-7H3,(H,32,33)/t18?,19?,21?,22?,23?,24?,27-,28+,29+,30-/m0/s1 |
InChI Key |
WCGUUGGRBIKTOS-YKKLBAJLSA-N |
Isomeric SMILES |
CC1CC[C@@]2(CC[C@@]3(C(=CCC4[C@]3(CCC5[C@@]4(CCC(C5(C)C)O)C)C)C2C1C)C)C(=O)O |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















